molecular formula C11H15NO3 B8340427 N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide

N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide

Cat. No.: B8340427
M. Wt: 209.24 g/mol
InChI Key: LVFNIOHDWLBQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-hydroxy-N-methoxy-N-methyl-3-phenylpropanamide

InChI

InChI=1S/C11H15NO3/c1-12(15-2)11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3

InChI Key

LVFNIOHDWLBQMU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C(CC1=CC=CC=C1)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.0 g (12 mmol) of phenyllactic acid, 1.17 g (12 mmol) of N,O-dimethylhydroxylamine hydrochloride, and 1.78 g (13 mmol) of 1-hydroxybenzotriazole in 20 ml of dimethylformamide was treated sequentially with 2.77 ml (25 mmol) of 4-methylmorpholine and 2.53 g (13 mmol) of N-ethyl-N'-(dimethylaminoethyl)carbodiimide. After being stirred at ambient temperature overnight, the solution was diluted with ethyl acetate; washed sequentially with water, 10% citric acid, aqueous NaHCO3, and saturated brine; dried over MgSO4; and concentrated in vacuo to give 2.5 g (100%) of the crude desired compound. 1H NMR (CDCl3) δ 2.85 (dd, J=14, 7 Hz, 1H), 3.08 (dd, J=14, 4 Hz, 1H), 3.23 (s, 3H), 3.72 (s, 3H), 4.62 (m, 1H), 7.2-7.3 (m, 5H). Mass spectrum (M+H)+ =210.
Quantity
2 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
2.77 mL
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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